3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
CAS No.: 1421463-27-5
Cat. No.: VC4164168
Molecular Formula: C24H25N5O3
Molecular Weight: 431.496
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421463-27-5 |
|---|---|
| Molecular Formula | C24H25N5O3 |
| Molecular Weight | 431.496 |
| IUPAC Name | 5-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C24H25N5O3/c1-27-24(31)29(18-6-4-3-5-7-18)22(26-27)16-10-12-28(13-11-16)23(30)21-14-17-8-9-19(32-2)15-20(17)25-21/h3-9,14-16,25H,10-13H2,1-2H3 |
| Standard InChI Key | DUJDEQOWUOTNFM-UHFFFAOYSA-N |
| SMILES | CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC)C5=CC=CC=C5 |
Introduction
Molecular Formula and Weight
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Molecular Formula: C23H25N5O3
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Molecular Weight: 419.48 g/mol
Structural Features
The compound consists of:
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A 6-methoxyindole moiety, which is known for its bioactive properties.
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A piperidine ring, a common structural motif in pharmaceutical compounds.
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A 1,2,4-triazole ring, often associated with antimicrobial and anticancer activities.
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A phenyl group, contributing to hydrophobic interactions in biological systems.
IUPAC Name
The IUPAC name of the compound is:
3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one.
Synthesis
The synthesis of this compound typically involves:
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Formation of the triazole core via cyclization reactions.
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Coupling of the indole derivative with the piperidine ring.
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Introduction of the methoxy group on the indole moiety.
Analytical Characterization
Characterization methods include:
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NMR Spectroscopy: Provides detailed information about the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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IR Spectroscopy: Identifies functional groups such as carbonyls and methoxy groups.
Potential Pharmacological Applications
Compounds containing indole, piperidine, and triazole moieties are often investigated for:
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Anticancer Activity: The triazole ring can inhibit enzymes involved in cell division.
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Antimicrobial Properties: Indole derivatives are known to disrupt bacterial cell walls or DNA replication.
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CNS Activity: Piperidine derivatives are commonly found in drugs targeting neurological disorders.
Mechanism of Action
While specific data on this compound may be limited, similar molecules act through:
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Binding to enzyme active sites or receptor pockets due to their rigid structures.
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Disrupting protein-protein interactions critical for disease progression.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity)
Preliminary computational studies using tools like SwissADME suggest:
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Good oral bioavailability due to moderate molecular weight and lipophilicity.
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Potential metabolic stability due to the presence of heterocyclic rings.
Toxicity Considerations
Toxicity studies are crucial to assess:
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Cytotoxic effects on non-target cells.
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Potential off-target interactions due to the compound's structural complexity.
Research Implications
This compound represents a promising scaffold for drug development due to its combination of pharmacologically active motifs (indole, piperidine, triazole). Future research should focus on:
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In vitro and in vivo biological activity assays.
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Optimization of synthetic routes for scalability.
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Detailed ADMET profiling to ensure safety and efficacy.
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